
Decarestrictine N
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Description
Decarestrictine N is a biochemical.
Q & A
Basic Research Questions
Q. What experimental approaches are most effective for isolating and characterizing Decarestrictine N from fungal sources?
- Methodological Answer : Isolation typically employs OSMAC (One Strain Many Compounds) principles to alter fermentation conditions (e.g., pH, nutrient stress) and induce secondary metabolite production. Post-isolation, structural characterization relies on NMR (¹H, ¹³C) and HR-MS to resolve stereochemistry and confirm molecular formulas. For example, this compound was identified via ¹³C-labeled acetate feeding experiments to trace biosynthetic pathways .
- Key Considerations : Ensure reproducibility by documenting fermentation parameters (temperature, agitation) and purification protocols (HPLC gradients, solvent systems). Cross-validate spectral data with published libraries to avoid misassignment .
Q. How do researchers validate the purity and stability of this compound in vitro?
- Methodological Answer : Purity is assessed using HPLC-DAD/ELSD (≥95% purity threshold). Stability studies involve incubating the compound under varying pH, temperature, and light conditions, followed by LC-MS monitoring. For hygroscopic compounds like this compound, lyophilization and inert-atmosphere storage are critical to prevent degradation .
- Data Interpretation : Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Report deviations in purity thresholds that may skew bioactivity results .
Advanced Research Questions
Q. What mechanistic contradictions exist in the proposed biosynthetic pathway of this compound, and how can they be resolved experimentally?
- Methodological Answer : Biosynthetic hypotheses for this compound involve non-enzymatic allyl carbocation rearrangements post-epoxidation. Contradictions arise from isotopic labeling (¹⁸O₂) data showing pH-dependent regioselectivity in water nucleophilic attacks. To resolve these, employ in situ NMR under controlled pH/O₂ conditions and compare with computational models (DFT calculations) to validate intermediate stability .
- Data Synthesis : Contrast labeling patterns in this compound with its analogs (e.g., Decarestrictine D/O) to identify conserved vs. divergent steps. Reconcile discrepancies using time-resolved MS/MS profiling .
Q. How can researchers design assays to differentiate this compound’s bioactivity from structurally similar polyketides?
- Methodological Answer : Use orthogonal bioassays:
- Target-Specific : Enzyme inhibition (e.g., acetyltransferase assays) with IC₅₀ comparisons.
- Phenotypic : Cytotoxicity screens (e.g., NIH/3T3 vs. cancer cell lines) with dose-response curves.
- Omics Integration : Transcriptomic profiling (RNA-seq) to identify unique gene expression signatures induced by this compound vs. analogs .
Q. What experimental controls are critical when studying this compound’s epigenetic modulation effects?
- Methodological Answer : Include:
- Negative Controls : Solvent-only (DMSO) and inactive analogs (e.g., Decarestrictine C).
- Positive Controls : Known HDAC inhibitors (e.g., trichostatin A).
- Biological Replicates : ≥3 independent experiments to account for batch variability.
- Epigenetic Validation : ChIP-qPCR for histone acetylation marks post-treatment .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data for this compound across different studies?
- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to assess heterogeneity sources:
- Experimental Variables : Compare cell lines (e.g., primary vs. immortalized), assay endpoints (apoptosis vs. proliferation), and compound purity.
- Statistical Re-evaluation : Apply random-effects models to quantify between-study variance. For in vivo discrepancies, evaluate species-specific pharmacokinetics (e.g., murine vs. zebrafish models) .
- Reporting Standards : Adopt MIAME (Microarray) or ARRIVE (Animal Research) guidelines to enhance cross-study comparability .
Q. Experimental Design Optimization
Q. What strategies improve the reproducibility of this compound’s biosynthesis in heterologous hosts?
- Methodological Answer : Optimize codon usage for fungal PKS genes in bacterial systems (e.g., E. coli), and co-express redox partners (e.g., cytochrome P450s). Monitor intermediate accumulation via LC-HRMS and adjust induction timing (e.g., IPTG concentration gradients) .
- Troubleshooting : Use CRISPRi to silence competing pathways. Validate titers via qPCR for key biosynthetic genes .
Properties
CAS No. |
147705-04-2 |
---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2R,4S,5Z,7R,8R)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2-/t6-,7-,8-,9-/m1/s1 |
InChI Key |
HWMMWMJBUOCCFZ-AGNFKBHSSA-N |
SMILES |
CC1CC(C=CC(C(CC(=O)O1)O)O)O |
Isomeric SMILES |
C[C@@H]1C[C@@H](/C=C\[C@H]([C@@H](CC(=O)O1)O)O)O |
Canonical SMILES |
CC1CC(C=CC(C(CC(=O)O1)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decarestrictine N; Decarestrictin N; AC1O5ZG0. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.